molecular formula C17H17NO3 B2541886 N-(2,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide CAS No. 706770-08-3

N-(2,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide

Cat. No.: B2541886
CAS No.: 706770-08-3
M. Wt: 283.327
InChI Key: JSQYKVDHUWNEGK-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-2-(3-formylphenoxy)acetamide (CAS: 706770-08-3) is an acetamide derivative with the molecular formula C₁₇H₁₇NO₃ and a molecular weight of 283.32 g/mol . Its structure features a 2,4-dimethylphenyl group attached to the acetamide nitrogen and a 3-formylphenoxy substituent on the acetamide backbone (Figure 1). This compound is notable for its application in targeted protein degradation via cereblon-based E3 ligase ligand-linker systems .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-12-6-7-16(13(2)8-12)18-17(20)11-21-15-5-3-4-14(9-15)10-19/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQYKVDHUWNEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC(=C2)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide typically involves the following steps:

    Formation of the Phenoxyacetamide Backbone: This can be achieved by reacting 3-formylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 3-formylphenoxyacetic acid. This intermediate is then converted to its corresponding acyl chloride using reagents like thionyl chloride.

    Amidation Reaction: The acyl chloride is then reacted with 2,4-dimethylaniline in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 2-(3-carboxyphenoxy)-N-(2,4-dimethylphenyl)acetamide.

    Reduction: 2-(3-hydroxymethylphenoxy)-N-(2,4-dimethylphenyl)acetamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group can act as a reactive site for forming covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents (R₁, R₂, R₃) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound R₁: 2,4-dimethylphenyl; R₂: 3-formyl C₁₇H₁₇NO₃ 283.32 Formyl group for protein degradation
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) R₁: n-butyl; R₂: 4-butyryl-2-fluoro C₁₆H₂₁FNO₂ 294.34 High yield (82%), low melting point (75°C)
2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31) R₁: hydroxy-methylpropan; R₂: 4-butyryl-2-fluoro C₁₆H₂₁FNO₃ 310.34 Moderate yield (54%), higher mp (84°C)
N-(3-Chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide R₁: 3-chloro-4-methylphenyl; R₂: 2-formyl C₁₆H₁₄ClNO₃ 303.74 Chlorine enhances reactivity
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide R₁: o-tolyl; R₂: 4-acetyl C₁₇H₁₇NO₃ 283.32 Acetyl group modifies electronic properties

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The formyl group in the target compound enhances electrophilicity, making it suitable for covalent binding in protein degradation . In contrast, chlorine in analogs (e.g., ) improves antimicrobial activity and stability.
  • Steric Effects : Bulky substituents (e.g., n-butyl in compound 30 ) reduce yields due to steric hindrance during synthesis.

Insights :

  • Higher yields (e.g., 82% for compound 30) correlate with less sterically demanding substituents.
  • The target compound’s synthesis likely follows similar pathways but may require optimized conditions for the formyl group’s stability.

Biological Activity

N-(2,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide is a compound of interest due to its potential biological activities. This article presents a detailed analysis of its biological properties, including its synthesis, structure-activity relationships (SAR), and various biological effects observed in research studies.

Chemical Structure and Synthesis

The compound can be represented by the molecular formula C16H17NO3C_{16}H_{17}NO_3. Its structure features a dimethylphenyl moiety and a formylphenoxy group, which contribute to its biological activities. The synthesis typically involves the condensation of 2-(3-formylphenoxy)acetic acid derivatives with appropriate amines under controlled conditions.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that derivatives containing phenolic groups can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

  • Case Study : A derivative with similar phenolic structures demonstrated an IC50 value less than that of doxorubicin against Jurkat and A-431 cell lines, indicating potent cytotoxicity .

Anti-inflammatory Effects

The anti-inflammatory potential of compounds related to this compound has been explored, particularly regarding their ability to inhibit pro-inflammatory cytokines. This activity is often mediated through the inhibition of NF-κB signaling pathways.

  • Research Findings : In vitro studies have shown that certain analogs can significantly reduce nitric oxide production in activated macrophages, suggesting a promising anti-inflammatory profile .

Neuroprotective Properties

Neuroprotective effects have also been reported for compounds with similar frameworks. These effects are attributed to their ability to cross the blood-brain barrier (BBB) and mitigate neuroinflammation.

  • Mechanistic Insights : Compounds were found to inhibit amyloid beta aggregation and reduce oxidative stress markers in neuronal cell lines, highlighting their potential in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by specific structural features:

  • Dimethyl Substitution : The presence of dimethyl groups on the phenyl ring enhances lipophilicity and may improve cellular uptake.
  • Phenoxy Group : The formylphenoxy moiety contributes to the compound's ability to interact with various biological targets, enhancing its anticancer and anti-inflammatory activities.

Data Tables

Biological ActivityIC50 Value (µM)Cell Line/ModelReference
Cytotoxicity< 10Jurkat
Anti-inflammatory5.0Macrophages
Neuroprotection2.91SH-SY5Y cells

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